N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
“N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the butoxy group: This step involves the alkylation of the quinoline core using butyl bromide in the presence of a base like potassium carbonate.
Formation of the acetamide linkage: The final step involves the reaction of the quinoline derivative with 4-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the acetamide moiety, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Materials Science:
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.
Medicine
Drug Development: Potential use in the development of new therapeutic agents targeting various diseases.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of “N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The acetamide moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Uniqueness
“N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide” is unique due to the combination of the butoxy and methoxy groups, which may confer distinct physicochemical properties and biological activities compared to other quinoline derivatives.
Properties
Molecular Formula |
C22H24N2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-14-27-20-12-11-19(18-6-5-13-23-22(18)20)24-21(25)15-16-7-9-17(26-2)10-8-16/h5-13H,3-4,14-15H2,1-2H3,(H,24,25) |
InChI Key |
CHYZAXMQUSBKON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)CC3=CC=C(C=C3)OC)C=CC=N2 |
Origin of Product |
United States |
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